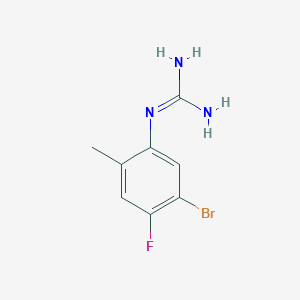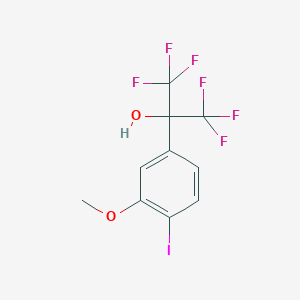
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is a synthetic organic compound characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-3-methoxyphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., boron trifluoride) may be used to facilitate the reaction. The reaction mixture is typically stirred at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction is scaled up using larger reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The interaction with molecular targets can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methoxy groups, resulting in different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)-2-propanol:
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)-2-propanol: Lacks the methoxy group, influencing its chemical behavior and interactions.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H7F6IO2 |
|---|---|
Peso molecular |
400.06 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H7F6IO2/c1-19-7-4-5(2-3-6(7)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
Clave InChI |
FXQAYIHTMVPJKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
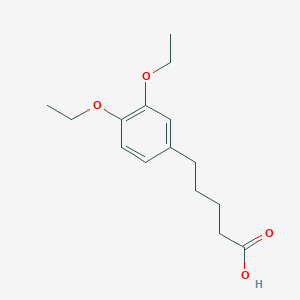
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
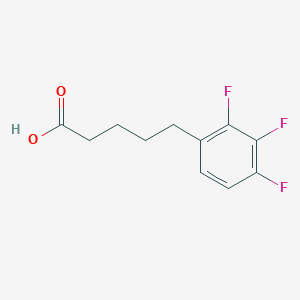
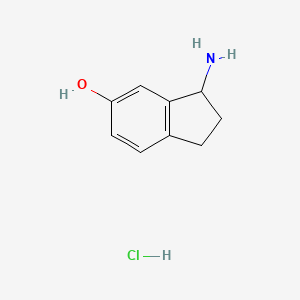

![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)



